molecular formula C11H11F3O B13586929 1-(4-(Trifluoromethyl)benzyl)cyclopropan-1-ol

1-(4-(Trifluoromethyl)benzyl)cyclopropan-1-ol

Cat. No.: B13586929
M. Wt: 216.20 g/mol
InChI Key: XPACDOZNFQQXEM-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)benzyl)cyclopropan-1-ol is an organic compound with the molecular formula C11H11F3O. It features a cyclopropane ring bonded to a benzyl group substituted with a trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Trifluoromethyl)benzyl)cyclopropan-1-ol typically involves the reaction of cyclopropanol with 4-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Trifluoromethyl)benzyl)cyclopropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles like amines, thiols, and alcohols

Major Products Formed:

Scientific Research Applications

1-(4-(Trifluoromethyl)benzyl)cyclopropan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)benzyl)cyclopropan-1-ol involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: 1-(4-(Trifluoromethyl)benzyl)cyclopropan-1-ol is unique due to the presence of both a cyclopropane ring and a trifluoromethyl group. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, making it valuable for various applications .

Properties

IUPAC Name

1-[[4-(trifluoromethyl)phenyl]methyl]cyclopropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O/c12-11(13,14)9-3-1-8(2-4-9)7-10(15)5-6-10/h1-4,15H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPACDOZNFQQXEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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